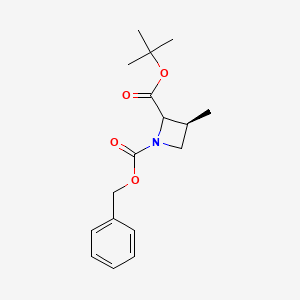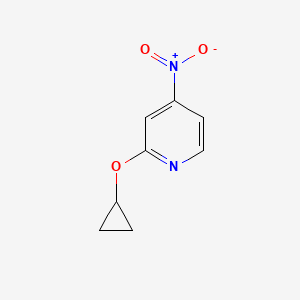
4-Ethoxy-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-3,5-dimethylbenzamide is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol It is a benzamide derivative, characterized by the presence of an ethoxy group and two methyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3,5-dimethylbenzamide can be achieved through the condensation of 4-ethoxy-3,5-dimethylbenzoic acid with an appropriate amine under suitable reaction conditions. One common method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth as a catalyst under ultrasonic irradiation . The reaction typically proceeds at elevated temperatures and may require solvents such as tetrahydrofuran (THF) or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents can be tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ethoxy-3,5-dimethylbenzoic acid.
Reduction: Formation of 4-ethoxy-3,5-dimethylbenzylamine.
Substitution: Formation of halogenated derivatives such as 4-ethoxy-3,5-dimethylbromobenzamide.
Aplicaciones Científicas De Investigación
4-Ethoxy-3,5-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-3,5-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-Ethoxy-3,5-dimethylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
4-Ethoxy-3,5-dimethylbenzylamine: Similar structure but with an amine group instead of an amide group.
4-Ethoxy-3,5-dimethylbromobenzamide: Similar structure but with a bromine substituent on the benzene ring.
Uniqueness
4-Ethoxy-3,5-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy and dimethyl substituents on the benzene ring, along with the amide group, make it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
4-ethoxy-3,5-dimethylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-4-14-10-7(2)5-9(11(12)13)6-8(10)3/h5-6H,4H2,1-3H3,(H2,12,13) |
Clave InChI |
GOEKBQMBJTUSLU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1C)C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



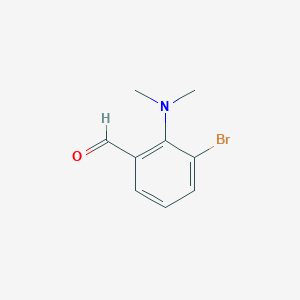
![6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13008445.png)
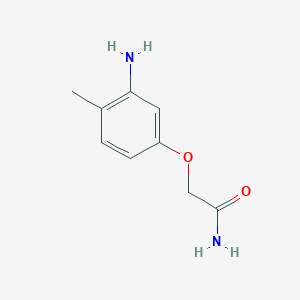
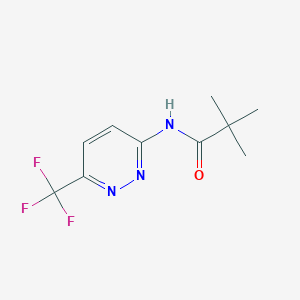
![Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate](/img/structure/B13008465.png)
![(1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13008468.png)

![tert-Butyl7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13008481.png)
![2-Mercapto-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid](/img/structure/B13008488.png)
![4-Fluorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B13008492.png)
